molecular formula C8H15NO2 B13956312 1,2-Dimethylpiperidine-3-carboxylic acid CAS No. 730996-34-6

1,2-Dimethylpiperidine-3-carboxylic acid

Cat. No.: B13956312
CAS No.: 730996-34-6
M. Wt: 157.21 g/mol
InChI Key: SRXDWIAHDAJHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethylpiperidine-3-carboxylic acid is a heterocyclic organic compound featuring a piperidine ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

The synthesis of 1,2-dimethylpiperidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting with a suitable amine and an aldehyde, the formation of the piperidine ring can be facilitated by cyclization reactions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1,2-Dimethylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1,2-Dimethylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: This compound is studied for its potential biological activities, including its role as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

1,2-Dimethylpiperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

Properties

CAS No.

730996-34-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,2-dimethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-6-7(8(10)11)4-3-5-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)

InChI Key

SRXDWIAHDAJHGN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.